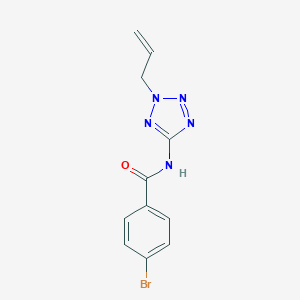
N-(2-allyl-2H-tetraazol-5-yl)-4-bromobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-allyl-2H-tetraazol-5-yl)-4-bromobenzamide, also known as ABBA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. ABBA is a tetrazole-based compound that has been synthesized through a multi-step process.
Wirkmechanismus
The mechanism of action of N-(2-allyl-2H-tetraazol-5-yl)-4-bromobenzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation and cancer. N-(2-allyl-2H-tetraazol-5-yl)-4-bromobenzamide has been shown to inhibit the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a transcription factor that plays a key role in inflammation and cancer. N-(2-allyl-2H-tetraazol-5-yl)-4-bromobenzamide has also been shown to inhibit the activity of cyclin-dependent kinase 4 (CDK4), a protein that regulates cell cycle progression and is often overexpressed in cancer cells.
Biochemical and Physiological Effects
N-(2-allyl-2H-tetraazol-5-yl)-4-bromobenzamide has been shown to exhibit anti-inflammatory and anti-cancer effects in various in vitro and in vivo models. In a study on human lung cancer cells, N-(2-allyl-2H-tetraazol-5-yl)-4-bromobenzamide was found to inhibit cell proliferation and induce apoptosis, or programmed cell death. N-(2-allyl-2H-tetraazol-5-yl)-4-bromobenzamide has also been shown to inhibit the production of pro-inflammatory cytokines in a mouse model of acute lung injury.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-allyl-2H-tetraazol-5-yl)-4-bromobenzamide in lab experiments is its relatively simple synthesis method. However, N-(2-allyl-2H-tetraazol-5-yl)-4-bromobenzamide is a relatively new compound, and its potential toxicity and side effects are not fully understood. Further studies are needed to determine the optimal dosage and administration route for N-(2-allyl-2H-tetraazol-5-yl)-4-bromobenzamide.
Zukünftige Richtungen
For N-(2-allyl-2H-tetraazol-5-yl)-4-bromobenzamide research include the development of novel therapeutics based on its anti-inflammatory and anti-cancer properties. N-(2-allyl-2H-tetraazol-5-yl)-4-bromobenzamide may also have potential applications in the treatment of neurodegenerative disorders, as it has been shown to inhibit the formation of amyloid-beta plaques in a mouse model of Alzheimer's disease. Further studies are needed to fully understand the mechanism of action and potential therapeutic applications of N-(2-allyl-2H-tetraazol-5-yl)-4-bromobenzamide.
Synthesemethoden
The synthesis of N-(2-allyl-2H-tetraazol-5-yl)-4-bromobenzamide involves a multi-step process that starts with the reaction of 4-bromobenzoyl chloride with sodium azide to produce 4-bromobenzoyl azide. The resulting compound is then reacted with allylamine to form the intermediate N-(2-allyl-2H-tetrazol-5-yl)-4-bromobenzamide, which is subsequently treated with hydrochloric acid to produce the final product N-(2-allyl-2H-tetraazol-5-yl)-4-bromobenzamide.
Wissenschaftliche Forschungsanwendungen
N-(2-allyl-2H-tetraazol-5-yl)-4-bromobenzamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. N-(2-allyl-2H-tetraazol-5-yl)-4-bromobenzamide has been shown to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of novel therapeutics.
Eigenschaften
Produktname |
N-(2-allyl-2H-tetraazol-5-yl)-4-bromobenzamide |
|---|---|
Molekularformel |
C11H10BrN5O |
Molekulargewicht |
308.13 g/mol |
IUPAC-Name |
4-bromo-N-(2-prop-2-enyltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C11H10BrN5O/c1-2-7-17-15-11(14-16-17)13-10(18)8-3-5-9(12)6-4-8/h2-6H,1,7H2,(H,13,15,18) |
InChI-Schlüssel |
GNSUQESOJGOOAJ-UHFFFAOYSA-N |
SMILES |
C=CCN1N=C(N=N1)NC(=O)C2=CC=C(C=C2)Br |
Kanonische SMILES |
C=CCN1N=C(N=N1)NC(=O)C2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-(acetylamino)-3-methoxyphenyl]-2,2-dimethylpropanamide](/img/structure/B234952.png)

![2,4-dimethoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B234972.png)









